molecular formula C21H17N3O3 B5237544 N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzamide

N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzamide

Cat. No.: B5237544
M. Wt: 359.4 g/mol
InChI Key: VOHCQGMRJCPAKJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₇N₃O₃
Molecular Weight: 359.4 g/mol
IUPAC Name: N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide
Structural Features: This compound combines a carbazole core (a planar aromatic heterocycle with two benzene rings fused via a pyrrole unit) with a 2-nitrobenzamide substituent. The ethyl group at the N9 position of the carbazole enhances lipophilicity, while the nitro group at the benzamide’s ortho position introduces electron-withdrawing effects .

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHCQGMRJCPAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-2-nitrobenzamide is a compound derived from carbazole, a well-known heterocyclic aromatic compound. Carbazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

This compound is characterized by the presence of a nitro group and a carbazole moiety, which contribute to its unique chemical reactivity and biological activity. The compound's structure can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The carbazole moiety has been shown to exhibit significant interactions with DNA, potentially leading to genotoxic effects or influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed zones of inhibition ranging from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies on human cancer cell lines have shown that derivatives with similar structures can induce apoptosis in cancer cells. For example, compounds derived from carbazole have exhibited IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells, indicating potent cytotoxic effects .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Compounds containing the carbazole structure have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. For instance, specific derivatives demonstrated significant neuroprotective effects at concentrations as low as 3 µM .

Research Findings and Case Studies

Study Findings Concentration Activity
Sharma et al., 2015Antimicrobial activity against S. aureus and E. coli50 µg/mLZones of inhibition: 11.1–24.0 mm
Howorko et al., 2013Apoptotic effects on A549 lung carcinoma cellsIC50 = 5.9 µg/mLInduced apoptosis
Recent StudiesNeuroprotective activity in HT22 neuronal cells3 µMSignificant protection against glutamate-induced injury

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitrobenzamide C₂₁H₁₇N₃O₃ 359.4 2-Nitrobenzamide, N9-ethyl High lipophilicity; electron-withdrawing nitro group
AF3442 ([N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide]) C₂₂H₁₇F₃N₂O 406.4 2-Trifluoromethylbenzamide Enhanced metabolic stability due to CF₃ group; mPGES-1 inhibitor
N-(9-Ethyl-9H-carbazol-3-yl)-3,4-dimethoxybenzamide C₂₃H₂₂N₂O₃ 374.4 3,4-Dimethoxybenzamide Electron-donating methoxy groups; improved solubility
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide C₂₅H₂₆N₂O₃ 402.5 Hydroxypropyl, methoxyethyl High solubility; fluorescence properties
9-Ethyl-3-nitro-9H-carbazole C₁₄H₁₂N₂O₂ 240.3 3-Nitro group Simpler structure; foundational for SAR studies

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups enhance electrophilicity, improving binding to enzymes (e.g., mPGES-1) but reducing solubility .
  • Electron-Donating Groups (EDGs) : Methoxy and hydroxypropyl groups increase solubility and fluorescence, favoring applications in electronics and imaging .
  • N9 Substituents : Ethyl groups balance lipophilicity and steric effects, optimizing pharmacokinetic profiles across derivatives .

Research Findings and Data

Antiviral Efficacy (Target Compound vs. AF3442)

Parameter Target Compound AF3442
IC₅₀ (SARS-CoV-2) 12 µM Not reported
mPGES-1 Inhibition Moderate IC₅₀ = 0.8 µM

Solubility and Stability

Compound Aqueous Solubility (mg/mL) LogP
Target Compound 0.15 3.9
3,4-Dimethoxybenzamide 1.2 2.7
Hydroxypropyl Derivative 5.8 1.5

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